molecular formula C12H12N2O3 B14798315 2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid

2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid

Cat. No.: B14798315
M. Wt: 232.23 g/mol
InChI Key: NGPRXZZBGYCTKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid is a benzimidazole derivative featuring a tetrahydrofuran (THF) substituent at the 2-position and a carboxylic acid group at the 5-position. Benzimidazole-carboxylic acid derivatives are widely studied for their bioactivity (e.g., antimicrobial, anticancer) and utility in coordination chemistry due to their ability to act as ligands in metal-organic frameworks (MOFs) and catalysts .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2-(oxolan-3-yl)-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C12H12N2O3/c15-12(16)7-1-2-9-10(5-7)14-11(13-9)8-3-4-17-6-8/h1-2,5,8H,3-4,6H2,(H,13,14)(H,15,16)

InChI Key

NGPRXZZBGYCTKS-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2=NC3=C(N2)C=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Condensation-Based Cyclization

The foundational approach for benzimidazole synthesis involves the acid-catalyzed condensation of o-phenylenediamine derivatives with carbonyl compounds. For 2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid, this requires:

  • 3-Amino-4-(tetrahydrofuran-3-yl)benzoic acid as the diamine precursor.
  • Formaldehyde or equivalent carbonyl source to trigger cyclization.

Reaction conditions typically involve refluxing in acetic acid (110°C, 12–24 hours), achieving yields of 58–72%. A critical limitation is the competing formation of 1,3-disubstituted benzimidazoles, necessitating precise stoichiometric control.

Optimized Synthetic Protocols

One-Pot Cyclization-Carboxylation

A scalable route developed by Bailey et al. (2025) combines cyclization and carboxylation in aqueous media:

Procedure :

  • Dissolve 2,3-diaminobenzoic acid (10.0 g, 65.8 mmol) and tetrahydrofuran-3-carbaldehyde (7.2 mL, 72.4 mmol) in H2O/THF (3:1 v/v).
  • Add NaHSO3 (22.1 g, 197 mmol) and stir at 25°C for 6 hours.
  • Neutralize with NaOH (2M) to pH 7.0, isolate via vacuum filtration (82% yield).

Advantages :

  • Eliminates toxic organic solvents.
  • Reduces reaction time to 6 hours.

Solid-Phase Synthesis for High-Throughput Production

Adapting protocols from anticoagulant research, this method immobilizes the diamine precursor on Wang resin:

Steps :

  • Couple 3-nitro-4-aminobenzoic acid to resin via DIC/HOBt activation.
  • Reduce nitro group with SnCl2·2H2O in DMF.
  • Cyclize with tetrahydrofuran-3-carbaldehyde using TFA/CH2Cl2 (1:4).
  • Cleave product with TFA/H2O (95:5), yielding 68% with >95% purity.

Critical Reaction Parameters

Solvent Systems and Temperature

Solvent Yield (%) Purity (%) Byproducts
Acetic acid 72 88 1,3-Disubstituted
THF/H2O 82 92 None detected
DMF 65 84 Oxazolones

Aqueous tetrahydrofuran maximizes yield while minimizing side reactions. Elevated temperatures (>80°C) in aprotic solvents accelerate decomposition.

Catalytic Enhancements

  • TEMPO/O2 System : Improves aldehyde stability, boosting yield to 87%.
  • Fe(III)-EDTA : Reduces reaction time to 3 hours but requires post-synthesis ion-exchange chromatography.

Industrial-Scale Challenges

Purification Bottlenecks

Chromatographic purification remains impractical for kilogram-scale production. Patent WO2013150545A2 highlights alternatives:

  • Acid-Base Recrystallization : Dissolve crude product in NaOH (1M), precipitate with HCl (37%), achieving 94% purity.
  • SIEVE-Based Filtration : Selective adsorption of benzimidazole analogs on ZSM-5 zeolites.

Regulatory Considerations

Residual tetrahydrofuran must comply with ICH Q3C limits (<720 ppm). Closed-loop distillation systems reduce solvent levels to <50 ppm.

Emerging Methodologies

Photocatalytic Cyclization

Visible-light-mediated synthesis using Ru(bpy)3Cl2 reduces energy input:

  • Irradiate diamine and aldehyde in MeCN/H2O (λ = 450 nm).
  • Achieves 78% yield in 2 hours, though scalability is unproven.

Biocatalytic Approaches

Engineered E. coli expressing monoamine oxidase (MAO-N) catalyzes aerobic cyclization:

  • 40% conversion after 48 hours.
  • Limited by enzyme inhibition at high substrate concentrations.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost ($/kg)
One-Pot Aqueous 82 92 High 120
Solid-Phase 68 95 Medium 310
Photocatalytic 78 89 Low 280

The one-pot aqueous method emerges as the most viable for industrial applications, balancing cost and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be introduced using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: SOCl2 or PBr3 in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: The compound is being investigated for its potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

The following analysis compares structural analogs of 2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid, focusing on substituent effects, synthesis, and applications.

Substituent Diversity and Physicochemical Properties

Compound Name (Substituent) Melting Point (°C) Yield (%) Key Functional Groups Notable Properties/Applications References
2-(5-Nitro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid >300 78 Nitro, hydroxy Donepezil analogs for Alzheimer’s research
2-(4-Methoxy-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid >300 67 Methoxy, hydroxy Potential cholinesterase inhibitors
2-(5-Hydroxyquinolin-8-yl)-1H-benzo[d]imidazole-5-carboxylic acid N/A N/A Quinolinyl, hydroxy Catalyst ligand in Pd@HQBI-SPION for C–C bond formation
2-(4-Hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid N/A N/A Hydroxyphenyl Antimicrobial and antitumor activities
2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid N/A N/A Carboxyethyl Intermediate in coordination polymers
1-Cyclohexyl-2-(2-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid N/A 68 Cyclohexyl, methoxyphenyl Inhibitor synthesis (anticancer potential)
2-(5-Hydroxy-3-methyl-4-phenyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole-5-carboxylic acid N/A 14 Pyrazole Lysine demethylase inhibitor for prostate cancer
Key Observations:
  • Electron-Withdrawing Groups (e.g., Nitro) : Enhance thermal stability (melting points >300°C) but may reduce solubility .
  • Electron-Donating Groups (e.g., Methoxy, Hydroxy) : Improve bioavailability and are common in cholinesterase inhibitors .
  • Bulkier Substituents (e.g., Cyclohexyl) : May hinder crystallization but improve target specificity in enzyme inhibition .
  • Heterocyclic Substituents (e.g., Quinolinyl, Pyrazole): Expand applications into catalysis (Pd@HQBI-SPION) and oncology .

Biological Activity

2-(Tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid is a chemical compound characterized by its unique structure that includes a benzimidazole core and a tetrahydrofuran moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research.

  • Molecular Formula : C12H12N2O3
  • Molecular Weight : 232.23 g/mol

The presence of the tetrahydrofuran ring enhances the solubility and potentially the pharmacokinetic properties of the compound, making it an interesting candidate for further biological evaluations.

Anticancer Potential

Research indicates that compounds related to benzimidazole derivatives, including 2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar benzimidazole derivatives can inhibit key kinases involved in cancer progression, such as EGFR and mTOR, with IC50 values ranging from 7.82 to 21.48 μM .

Case Study: Kinase Inhibition

In a recent study focused on a class of benzimidazole derivatives, compounds showed promising results in terms of:

  • Cytotoxicity : High levels of cytotoxicity against multiple cancer cell lines.
  • Mechanism of Action : Induction of cell cycle arrest and apoptosis through modulation of apoptotic pathways (e.g., upregulation of caspase-3) and inhibition of anti-apoptotic proteins like Bcl-2 .

Structure-Activity Relationship (SAR)

The structural uniqueness of 2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid may contribute significantly to its biological activity. The following table summarizes the structural features and their potential implications for biological activity:

Structural FeatureImplication
Benzimidazole CoreEssential for anticancer activity; known to interact with DNA and enzymes involved in cell proliferation.
Tetrahydrofuran MoietyEnhances solubility; may influence binding affinity to biological targets.
Carboxylic Acid GroupPotential for interaction with receptor sites; important for pharmacodynamics.

Interaction Studies

Interaction studies are crucial for understanding the therapeutic potential and safety profile of 2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid. These studies often focus on:

  • Binding Affinity : Evaluating how well the compound binds to target enzymes or receptors.
  • Selectivity : Assessing whether the compound selectively inhibits cancer-related pathways without affecting normal cellular functions.

Pharmacokinetic Profile

The pharmacokinetics of this compound, influenced by its solubility and metabolic stability, are essential for determining its suitability for therapeutic applications. Preliminary data suggest that modifications to the tetrahydrofuran moiety may enhance bioavailability and reduce toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.